molecular formula C6H12O2 B14299339 2-(2-Methoxypropan-2-yl)oxirane CAS No. 112176-65-5

2-(2-Methoxypropan-2-yl)oxirane

Cat. No.: B14299339
CAS No.: 112176-65-5
M. Wt: 116.16 g/mol
InChI Key: BZCSQFMLNGDSJH-UHFFFAOYSA-N
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Description

2-(2-Methoxypropan-2-yl)oxirane is an organic compound with the molecular formula C6H12O2. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strain in the three-membered ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxypropan-2-yl)oxirane can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids. For instance, the reaction of 2-methoxypropene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound .

Industrial Production Methods

On an industrial scale, the production of epoxides often involves the use of catalysts to facilitate the reaction. The catalytic oxidation of alkenes using air or oxygen is a common method. For example, the oxidation of 2-methoxypropene in the presence of a silver catalyst can produce this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypropan-2-yl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methoxypropan-2-yl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropan-2-yl)oxirane involves the opening of the epoxide ring. This can occur through nucleophilic attack, where a nucleophile attacks the electrophilic carbon atom in the epoxide ring, leading to ring opening and the formation of a new bond. This mechanism is common in many reactions involving epoxides .

Comparison with Similar Compounds

2-(2-Methoxypropan-2-yl)oxirane can be compared with other similar epoxides:

    cis-2,3-Epoxybutane: Similar in structure but differs in the position of the epoxide ring.

    trans-2,3-Epoxybutane: Similar to cis-2,3-epoxybutane but with a different geometric configuration.

    1,2-Epoxybutane: Has a different carbon backbone.

    1,2,3,4-Diepoxybutane: Contains two epoxide rings.

    3,3-Dimethyloxirane: Similar in structure but with different substituents.

These compounds differ in their chemical properties and reactivity, making this compound unique in its applications and reactions.

Properties

CAS No.

112176-65-5

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-(2-methoxypropan-2-yl)oxirane

InChI

InChI=1S/C6H12O2/c1-6(2,7-3)5-4-8-5/h5H,4H2,1-3H3

InChI Key

BZCSQFMLNGDSJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CO1)OC

Origin of Product

United States

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